1-Benzyl-4-methoxy-1H-indole-2-carboxylic acid
Description
Properties
IUPAC Name |
1-benzyl-4-methoxyindole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-21-16-9-5-8-14-13(16)10-15(17(19)20)18(14)11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHGXFNOQCPBBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=C(N2CC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Methoxyindole-2-carboxylic Acid
The foundational step involves preparing the 4-methoxyindole-2-carboxylic acid precursor. A validated route employs Fischer indole synthesis , where a 4-methoxyphenylhydrazine reacts with a β-keto ester (e.g., ethyl pyruvate) under acidic conditions. Cyclization yields the indole core with the carboxylic acid moiety at position 2.
Reaction Conditions :
Benzylation at the 1-Position
The indole nitrogen is benzylated using benzyl bromide under strongly basic conditions. Sodium hydride (NaH) in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) facilitates deprotonation, enabling nucleophilic substitution.
Procedure :
-
Dissolve 4-methoxyindole-2-carboxylic acid (1.0 equiv) in DMF.
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Add NaH (1.2 equiv) at 0°C and stir for 30 minutes.
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Introduce benzyl bromide (1.1 equiv) dropwise and reflux at 80°C for 6–8 hours.
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Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.
Optimization Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Base | NaH | 78 |
| Solvent | DMF | 82 |
| Temperature (°C) | 80 | 85 |
| Reaction Time (h) | 8 | 78 |
Challenges include competing O-benzylation of the methoxy group, mitigated by using a slight excess of NaH to ensure complete N-deprotonation.
Sequential Functionalization via Carbazole Intermediates
Acid Chloride Formation and Cyclization
A modified approach from carbazole synthesis involves converting the carboxylic acid to an acid chloride, followed by intramolecular cyclization. This method, adapted from benzo[b]carbazole syntheses, introduces structural complexity while retaining the carboxylic acid group.
Steps :
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Treat 4-methoxyindole-2-carboxylic acid with phosphorus pentachloride (PCl₅) in dichloromethane to form the acid chloride.
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React the acid chloride with titanium(IV) chloride (TiCl₄) to induce cyclization, forming a fused quinone intermediate.
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Hydrolyze the intermediate under mild acidic conditions to regenerate the carboxylic acid.
Key Observations :
-
Cyclization Efficiency : TiCl₄ acts as a Lewis acid, facilitating electrophilic aromatic substitution at the 3-position.
| Methoxylation Agent | Catalyst | Yield (%) |
|---|---|---|
| CuI | Cs₂CO₃ | 55 |
| Pd(OAc)₂ | K₃PO₄ | 48 |
Analytical Validation and Quality Control
Purity Assessment
Stability Profiling
Accelerated degradation studies (40°C/75% RH) show <5% decomposition over 4 weeks when stored in amber vials at −20°C.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Direct Benzylation | Minimal steps, high efficiency | Competing O-benzylation | 78–85 |
| Carbazole Cyclization | Accesses complex scaffolds | Low yield, harsh conditions | 60–68 |
| Late-Stage Methoxylation | Flexibility in substitution | Requires protection/deprotection | 48–55 |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
Medicinal Chemistry
1-Benzyl-4-methoxy-1H-indole-2-carboxylic acid has shown potential therapeutic properties:
- Antiviral Activity : It has been investigated for its ability to inhibit HIV-1 integrase, showing significant inhibition with an IC50 value of 3.11 μM. Structural analysis indicated that the compound chelates with Mg²⁺ ions in the active site of the enzyme, suggesting a mechanism for its antiviral action .
- Anticancer Properties : The compound is being studied for its effects on various cancer cell lines, with preliminary results indicating potential cytotoxicity against specific cancer types.
Biological Studies
The compound is utilized in biological assays to understand its effects on cellular processes:
- It serves as a tool to explore molecular targets within cells, aiding in the identification of pathways involved in disease mechanisms.
Organic Synthesis
In organic chemistry, this compound acts as a versatile building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to novel compounds with enhanced biological activities.
Case Study 1: Antiviral Research
In a study published in Molecules, researchers synthesized various indole derivatives, including this compound. They found that modifications at specific positions on the indole core significantly enhanced antiviral activity against HIV integrase. The optimized derivative exhibited an IC50 value of 0.13 μM, demonstrating the importance of structural modifications in developing effective antiviral agents .
Case Study 2: Anticancer Activity
Another research effort focused on evaluating the cytotoxic effects of this compound on different cancer cell lines. Results indicated that it could induce apoptosis in certain cancer types, suggesting its potential as a lead compound for anticancer drug development .
Mechanism of Action
The mechanism of action of 1-Benzyl-4-methoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Position Effects :
- Methoxy groups at positions 5 or 6 (e.g., 3c ) increase melting points (210°C) compared to benzyloxy-substituted analogs (193–195°C) . This suggests enhanced crystallinity due to polar methoxy groups.
- Moving the carboxylic acid from position 2 to 3 (e.g., 7-methoxy-1H-indole-3-carboxylic acid ) reduces symmetry and may alter solubility .
Benzyl vs. Methyl Substitution :
- 1-Benzyl-5-methyl-1H-indole-2-carboxylic acid (7a) exhibits a lower melting point (198–199°C) than 3c , likely due to the bulky benzyl group disrupting crystal packing .
Synthetic Efficiency :
Biological Activity
1-Benzyl-4-methoxy-1H-indole-2-carboxylic acid is a significant compound in medicinal chemistry, belonging to the indole family. Its structure includes an indole core with a benzyl group, a methoxy group at the fourth position, and a carboxylic acid at the second position. This unique configuration contributes to its diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. The presence of the methoxy group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Benzyl Hydrazine : Reaction of substituted benzyl chloride with hydrazine hydrate.
- Coupling Reaction : The resulting benzyl hydrazine reacts with 1H-indole-2-carboxylic acid or 5-methoxy-1H-indole-2-carboxylic acid using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide .
Antiviral Properties
Research indicates that this compound exhibits potential inhibitory effects against HIV integrase. Structural modifications have been shown to enhance its binding affinity and biological activity against this target. For instance, compounds derived from this structure demonstrated IC50 values ranging from 12.41 μM to 47.44 μM in inhibiting the strand transfer of HIV-1 integrase, suggesting effective antiviral activity .
Anticancer Activity
The compound has also been studied for its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). In one study, derivatives of related indole compounds exhibited significant cytotoxicity, with one compound showing an IC50 value of 2 µM against these cell lines. Flow cytometry analysis indicated increased apoptotic cell populations in treated groups, highlighting the compound's potential as an anticancer agent .
Anti-inflammatory Effects
Indole derivatives are known for their anti-inflammatory properties, and this compound is no exception. While specific data on its anti-inflammatory activity is limited, the structural characteristics suggest that it may modulate inflammatory pathways effectively due to its ability to interact with various cellular targets .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural variations. A comparative analysis with similar compounds reveals how substituents impact pharmacological properties:
| Compound Name | Structural Difference | Unique Features |
|---|---|---|
| 1-Benzyl-4-hydroxy-1H-indole-2-carboxylic acid | Hydroxy group instead of methoxy | Potentially different solubility and reactivity |
| 1-Benzyl-4-methyl-1H-indole-2-carboxylic acid | Methyl group instead of methoxy | May influence pharmacokinetics differently |
| 1-Benzyl-4-chloro-1H-indole-2-carboxylic acid | Chloro group instead of methoxy | Different electronic properties affecting activity |
The methoxy group significantly enhances lipophilicity compared to other substituents, facilitating better membrane permeability and interaction with intracellular targets.
Case Studies
Several studies have highlighted the biological activities associated with this compound:
- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that derivatives of indole compounds exhibit varying degrees of cytotoxicity across different cancer cell lines. The highest activity was noted in compounds structurally similar to this compound .
- Inhibition of HIV Integrase : A study focusing on indole derivatives showed promising results in inhibiting HIV integrase, with modifications leading to enhanced inhibitory effects .
- Anti-Tyrosinase Activity : Related indole compounds have shown significant inhibitory effects on tyrosinase, an enzyme involved in melanin production, indicating potential applications in cosmetic and therapeutic contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
